3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane
Overview
Description
Synthesis Analysis
The synthesis of epoxypropane derivatives involves strategic chemical reactions aiming for high yield and purity. One study highlights a one-step synthesis method for an epoxypropane derivative, utilizing α-naphthol and epichlorohydrin under alkaline conditions with phase transfer catalysts. This method emphasizes moderate reaction conditions and simple operation, achieving an 83% product yield and 98% purity (Zha Xiao-lin, 2005).
Molecular Structure Analysis
Investigations into the molecular structure of epoxypropane derivatives include ab initio and density functional quantum chemistry calculations. For instance, the study of gas-phase homodimers of 3-fluoro-1,2-epoxypropane and its difluoro variant reveals distinct bonding motifs and intermolecular interactions, which are critical for understanding the compound's stability and reactivity (M. Marshall & H. Leung, 2023).
Chemical Reactions and Properties
Chemical reactions involving 1,2-epoxypropane derivatives are diverse, including addition reactions that lead to the formation of various functionalized compounds. For example, the reaction of 1-chloro-2,3-epoxypropane with triazole-thiones demonstrates the versatility of epoxypropane in synthesizing heterocyclic compounds (B. V. Trzhtsinskaya et al., 1987).
Scientific Research Applications
Epoxy Compound Applications in Materials Science
Epoxy resins, such as those derived from epoxide compounds, are crucial in developing high-performance materials for various applications. These materials are known for their excellent mechanical properties, adhesive strength, and resistance to chemicals and heat. For instance, epoxy polymers and their composites have been extensively reviewed for their potential as anticorrosive coatings for carbon steel in marine environments, suggesting a significant area of application for similar compounds in protective coatings and civil engineering (Hsissou, 2021).
Environmental ApplicationsEpoxy compounds are also explored for environmental applications, such as in the decomposition of air toxics using cold plasma reactors. Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor indicates the potential of epoxy-related compounds in environmental remediation technologies (Hsieh et al., 2011). This suggests that similar strategies could be investigated for the decomposition or transformation of other hazardous substances, potentially including “3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane.”
Biomedical Applications
Epoxy compounds have also found applications in the biomedical field, particularly in drug delivery systems and medical implants. The controlled properties of polyhydroxyalkanoates (PHAs), for instance, have been studied for their use in medical applications such as surgical sutures and drug delivery systems, demonstrating the versatility of epoxy-related compounds in creating biocompatible and biodegradable materials (Grigore et al., 2019).
Safety And Hazards
- GHS Classification : Non-water-soluble, hazardous (Category 4-2)
- Storage Conditions : Store at room temperature
- Safety Precautions : Handle with care, follow standard laboratory safety protocols
Future Directions
Research on 3-(1H,1H,5H-Octafluoropentyloxy)-1,2-epoxypropane should focus on:
- Elucidating its reactivity and potential applications
- Investigating its stability under various conditions
- Exploring novel synthetic routes
properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluoropentoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F8O2/c9-5(10)7(13,14)8(15,16)6(11,12)3-17-1-4-2-18-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABHRPSATHTFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379732 | |
Record name | 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h,1h,5h-Octafluoropentyloxy)-1,2-epoxypropane | |
CAS RN |
19932-27-5 | |
Record name | 2-{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19932-27-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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